molecular formula C24H31N7O2 B2364491 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-(cyclopentyloxy)-N-methylnicotinamide CAS No. 2319639-14-8

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-(cyclopentyloxy)-N-methylnicotinamide

Cat. No. B2364491
CAS RN: 2319639-14-8
M. Wt: 449.559
InChI Key: FFDMODBMJIPCHR-UHFFFAOYSA-N
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Description

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-(cyclopentyloxy)-N-methylnicotinamide is a useful research compound. Its molecular formula is C24H31N7O2 and its molecular weight is 449.559. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Eosinophil Infiltration Inhibitors : A study by Gyoten et al. (2003) focused on the synthesis of [1, 2, 4]triazolo[1, 5-b]pyridazines with cyclic amines, evaluating their antihistaminic activity and inhibitory effect on eosinophil infiltration. The study found that certain fused pyridazines exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, with one compound, in particular, showing potent antihistaminic activity without significant central H(1) receptor blockade. This compound also inhibited eosinophil infiltration in a model of topical antigen challenge, indicating potential therapeutic applications for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

  • Cardiovascular Agents : Research by Sato et al. (1980) synthesized 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, exploring their coronary vasodilating and antihypertensive activities. Among these compounds, one demonstrated significant potential as a cardiovascular agent, showing more potent coronary vasodilating activity than trapidil and comparable antihypertensive activity to guanethidine sulfate (Sato et al., 1980).

  • Anti-Asthmatic Activities : A series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides were synthesized and evaluated by Kuwahara et al. (1997) for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Compounds with specific substituents showed excellent anti-asthmatic activity, suggesting potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

  • Antitumor and Antimicrobial Activities : Riyadh (2011) discussed the synthesis of novel N-arylpyrazole-containing enaminones and their subsequent reactions to produce various substituted pyridine derivatives and pyrazoles with potential antitumor and antimicrobial activities. Some compounds showed inhibition effects on human breast and liver carcinoma cell lines comparable to 5-fluorouracil (Riyadh, 2011).

properties

IUPAC Name

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6-cyclopentyloxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N7O2/c1-24(2,3)23-27-26-19-10-11-20(28-31(19)23)30-14-17(15-30)29(4)22(32)16-9-12-21(25-13-16)33-18-7-5-6-8-18/h9-13,17-18H,5-8,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDMODBMJIPCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CN=C(C=C4)OC5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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